molecular formula C7H12O2 B2958960 3-Oxabicyclo[4.1.0]heptan-7-ylmethanol CAS No. 1708160-44-4

3-Oxabicyclo[4.1.0]heptan-7-ylmethanol

Cat. No. B2958960
CAS RN: 1708160-44-4
M. Wt: 128.171
InChI Key: VBTCOFGVPGTNNA-UHFFFAOYSA-N
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Description

“3-Oxabicyclo[4.1.0]heptan-7-ylmethanol” is a chemical compound with the IUPAC name (3-oxabicyclo [4.1.0]heptan-7-yl)methanol . It has a molecular weight of 128.17 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “3-Oxabicyclo[4.1.0]heptan-7-ylmethanol” is 1S/C7H12O2/c8-3-6-5-1-2-9-4-7(5)6/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-Oxabicyclo[4.1.0]heptan-7-ylmethanol” is a liquid . Its molecular weight is 128.17 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthetic Chemistry Applications

Oxabicyclic compounds, including 3-Oxabicyclo[4.1.0]heptan-7-ylmethanol, have been pivotal in synthetic chemistry for constructing complex molecular architectures. For instance, the synthesis of bicyclic systems containing an oxygen bridge showcases the utility of cyclic epoxy alcohols for generating 7-oxabicyclo[2.2.1]heptane skeletons, highlighting a novel method for constructing these frameworks with high yield via intramolecular reactions (Iwakura et al., 2017). Furthermore, the synthesis and conformational analysis of new cyclobutane-fused nucleosides demonstrate the design of conformational mimics of anti-HIV agents, utilizing oxabicyclic scaffolds for pharmaceutical applications (Alibés et al., 2006).

Material Science and Engineering

In materials science, oxabicyclic compounds like 7-oxabicyclo[2.2.1]heptane have been investigated as promoters for gas hydrates. These studies aim to improve the thermodynamic stability of gas hydrates, which has implications for energy storage and transportation. For example, the investigation into oxabicyclic guest compounds as sII promoters in gas hydrates demonstrates the potential of these compounds to enhance the stability of methane hydrates, offering insights into their application in hydrate-based technologies (Seol et al., 2020).

Pharmaceutical Research

Oxabicyclic frameworks have also found applications in the development of novel pharmaceutical agents. The synthesis of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents exemplifies the exploration of oxabicyclic compounds in oncology. These derivatives have shown promising antitumor activity, indicating the potential of oxabicyclic scaffolds in the design of new cancer therapies (Singh & Micetich, 2003).

properties

IUPAC Name

3-oxabicyclo[4.1.0]heptan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-3-6-5-1-2-9-4-7(5)6/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTCOFGVPGTNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol

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